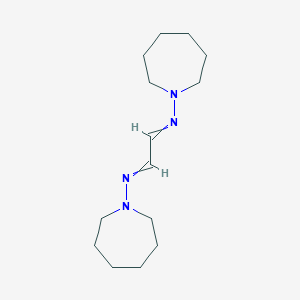![molecular formula C24H30S2 B14186922 2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene CAS No. 875919-13-4](/img/structure/B14186922.png)
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique electronic properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene typically involves the coupling of thiophene derivatives with decyl and phenyl groups. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated phenyl derivative in the presence of a palladium catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale Stille or Suzuki coupling reactions. These methods are favored due to their high yields and the ability to produce large quantities of the desired product. The reactions are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Brominated or chlorinated thiophene derivatives.
Scientific Research Applications
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Materials Science: Incorporated into conjugated polymers for use in solar cells and other optoelectronic devices.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene in organic electronics involves its ability to facilitate charge transport due to its conjugated π-system. The thiophene ring provides a pathway for electron delocalization, which enhances the compound’s electrical conductivity. In medicinal applications, the compound’s interactions with biological targets, such as enzymes or receptors, are mediated by its electronic properties and the presence of functional groups that can form hydrogen bonds or other interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Another thiophene derivative with applications in organic electronics and materials science.
2,5-Di(thiophen-2-yl)benzene-1,4-diamine: Used in the synthesis of conjugated polymers for optoelectronic devices.
Thiophene-Linked 1,2,4-Triazoles: Investigated for their potential as antimicrobial and anticancer agents.
Uniqueness
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and enhances its solubility in organic solvents. This makes it particularly suitable for use in solution-processed organic electronic devices, where solubility and processability are critical factors .
Properties
CAS No. |
875919-13-4 |
|---|---|
Molecular Formula |
C24H30S2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-decyl-5-(4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C24H30S2/c1-2-3-4-5-6-7-8-9-11-22-17-18-24(26-22)21-15-13-20(14-16-21)23-12-10-19-25-23/h10,12-19H,2-9,11H2,1H3 |
InChI Key |
ORXTUNHNEHEJMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(S1)C2=CC=C(C=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione](/img/structure/B14186848.png)

methanone](/img/structure/B14186855.png)
oxophosphanium](/img/structure/B14186866.png)

![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)

![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)

![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)


